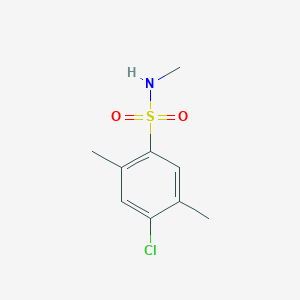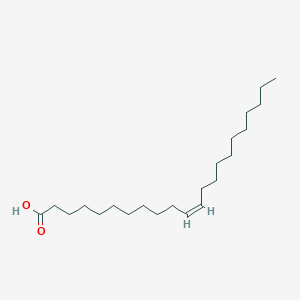
セトオレイン酸
概要
説明
Cetoleic acid, also known as cis-11-docosenoic acid, is a long-chain monounsaturated fatty acid with the molecular formula C22H42O2. It is characterized by a cis-double bond at the 11th carbon position. Cetoleic acid is primarily found in fish oils, particularly those derived from North Atlantic species such as herring and mackerel .
科学的研究の応用
Cetoleic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Industry: Cetoleic acid is used in the production of biodiesel and as a component in lubricants and cosmetics.
作用機序
Target of Action
Cetoleic acid, a long-chain monounsaturated fatty acid, primarily targets the metabolic pathways of omega-3 fatty acids . It promotes the conversion of alpha-linolenic acid (ALA) into omega-3 . This action plays a crucial role in normalizing plasma lipids by reducing triglyceride and low-density lipoprotein (LDL) cholesterol levels, and lowering inflammation .
Mode of Action
Cetoleic acid exerts its effects through an anti-inflammatory mechanism, specifically via the activation of the Peroxisome proliferator-activated receptor (PPAR) . This activation leads to a reduction in de novo lipogenesis, inhibiting the creation of new fat and increasing the burning of fat .
Biochemical Pathways
Cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway . It enhances the synthesis of EPA and DHA from ALA in human HepG2 cells and of EPA in salmon hepatocytes . This action is particularly significant as high dietary levels of DHA can inhibit the n-3 metabolic pathway, while a lack of DHA in the diet stimulates the n-3 fatty acid biosynthetic pathway .
Pharmacokinetics
It is known that increased endogenous levels of cetoleic acid lead to increased production of epa and dha . Dietary intake of a fish oil rich in cetoleic acid has been shown to increase the whole-body retention of EPA and DHA in salmon .
Result of Action
The primary result of cetoleic acid’s action is the normalization of plasma lipids by reducing triglyceride and LDL cholesterol levels, and lowering inflammation . It also increases the production of EPA and DHA, which are beneficial for cardiovascular health .
Action Environment
The action of cetoleic acid can be influenced by environmental factors such as diet. For instance, the intake of a diet rich in cetoleic acid can enhance the synthesis of EPA and DHA . Furthermore, the source of cetoleic acid can also impact its efficacy. For example, cetoleic acid derived from North Atlantic herring has been found to have potential health benefits for skin and metabolic health .
生化学分析
Biochemical Properties
Cetoleic acid plays a significant role in biochemical reactions, particularly in the metabolic pathway of omega-3 fatty acids . It has been shown to stimulate the synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from alpha-linolenic acid (ALA) in human HepG2 cells and salmon hepatocytes . This interaction suggests that cetoleic acid may interact with enzymes involved in the conversion of ALA to EPA and DHA.
Cellular Effects
In cellular processes, cetoleic acid has been observed to influence cell function by enhancing the production of EPA and DHA . These omega-3 fatty acids are known to impact cell signaling pathways, gene expression, and cellular metabolism. The presence of cetoleic acid in HepG2 cells led to a 40% increase in the production of EPA and DHA .
Molecular Mechanism
The molecular mechanism of cetoleic acid involves its role in stimulating the synthesis of EPA and DHA from ALA This suggests that cetoleic acid may bind to and activate certain enzymes involved in this conversion process
Temporal Effects in Laboratory Settings
The effects of cetoleic acid over time in laboratory settings have been observed in studies involving Atlantic salmon . Increased dietary intake of cetoleic acid led to increased whole-body retention of EPA and DHA in salmon . This suggests that cetoleic acid may have long-term effects on cellular function, particularly in relation to omega-3 fatty acid metabolism.
Dosage Effects in Animal Models
The effects of cetoleic acid at different dosages have been studied in animal models, specifically Atlantic salmon . The level of EPA and DHA in the liver and whole-body retention of these fatty acids relative to what was eaten increased with increased dietary cetoleic acid levels
Metabolic Pathways
Cetoleic acid is involved in the metabolic pathway of omega-3 fatty acids . It stimulates the conversion of ALA to EPA and DHA , suggesting that it interacts with enzymes involved in this pathway
準備方法
Synthetic Routes and Reaction Conditions
Cetoleic acid can be synthesized through the hydrogenation of erucic acid, which is a monounsaturated omega-9 fatty acid. The hydrogenation process involves the use of a catalyst, typically palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of cetoleic acid often involves the extraction and purification from fish oils. The fish oils are subjected to processes such as saponification, followed by fractional distillation to isolate cetoleic acid. The purity of the extracted cetoleic acid is then enhanced through further refining techniques .
化学反応の分析
Types of Reactions
Cetoleic acid undergoes various chemical reactions, including:
Oxidation: Cetoleic acid can be oxidized to form peroxides and other oxidation products.
Reduction: The double bond in cetoleic acid can be reduced to form saturated fatty acids.
Esterification: Cetoleic acid can react with alcohols to form esters, which are commonly used in the production of biodiesel.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of cetoleic acid.
Esterification: Acid catalysts such as sulfuric acid are used to facilitate the esterification reaction.
Major Products
Oxidation: Peroxides and short-chain aldehydes.
Reduction: Saturated fatty acids such as docosanoic acid.
Esterification: Cetoleic acid esters, which are used in various industrial applications.
類似化合物との比較
Cetoleic acid is similar to other long-chain monounsaturated fatty acids, such as:
Oleic Acid: Found in olive oil, oleic acid has a double bond at the 9th carbon position, whereas cetoleic acid has it at the 11th position.
Gondoic Acid:
Uniqueness
Cetoleic acid is unique due to its specific position of the double bond and its presence in certain fish oils. Its ability to enhance the conversion of alpha-linolenic acid to eicosapentaenoic acid and docosahexaenoic acid sets it apart from other similar fatty acids .
特性
IUPAC Name |
(Z)-docos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDZDTDNIULJBE-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920491 | |
| Record name | cis-Cetoleic acid (cis-22:1n-11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cetoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1002-96-6 | |
| Record name | Cetoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetoleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cetoleic acid (cis-22:1n-11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EZI2C5SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cetoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B228807.png)
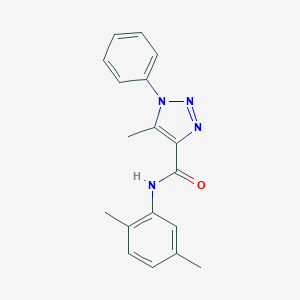
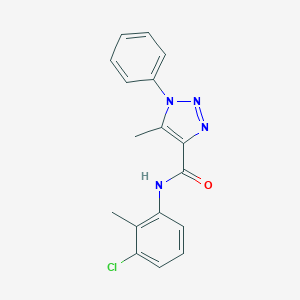
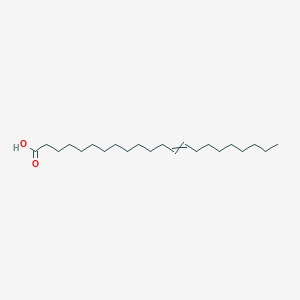
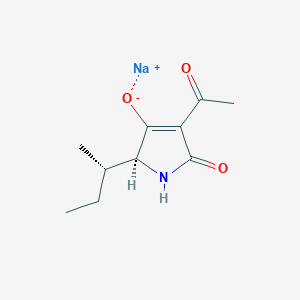
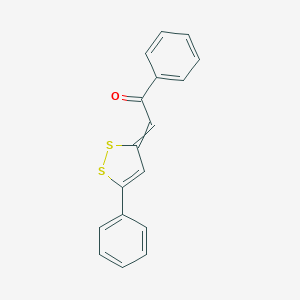
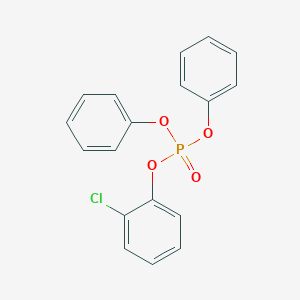
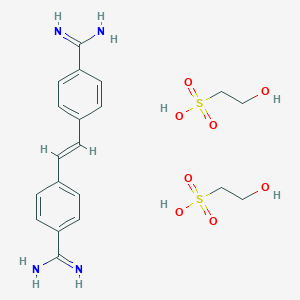
![[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B228961.png)
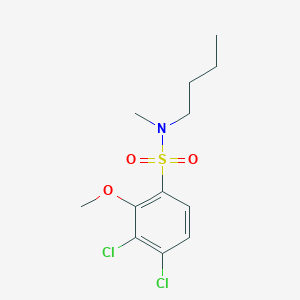
![Butyl[(4-methoxynaphthyl)sulfonyl]methylamine](/img/structure/B228971.png)
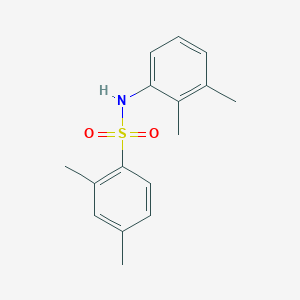
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)
